1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene

Polymer Synthesis Crosslinking Agent Material Science

Selecting this specific isomer is critical for performance-driven polymer applications. Unlike simpler bis(chloromethyl)arenes, the symmetrically positioned chloromethyl groups and bulky isopropyl substituents provide controlled crosslinking kinetics, preventing uncontrolled polymerization. This ensures high crosslink density, enhanced hydrophobicity (XLogP3 5.0), and tailored porosity in thermosetting resins, porous monoliths, and MOFs. Essential for reproducing patented polyimide compositions (US5138090A). Order now for your advanced material synthesis.

Molecular Formula C14H20Cl2
Molecular Weight 259.2 g/mol
CAS No. 7188-14-9
Cat. No. B1601827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene
CAS7188-14-9
Molecular FormulaC14H20Cl2
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1CCl)CCl)C(C)C
InChIInChI=1S/C14H20Cl2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10H,7-8H2,1-4H3
InChIKeyCJPLIVNNOQGTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (CAS 7188-14-9): Technical Overview for Procurement and Research Selection


1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene (CAS 7188-14-9), a crystalline solid with the molecular formula C₁₄H₂₀Cl₂ and a molecular weight of 259.21 g/mol, is a specialized aromatic building block characterized by a central benzene ring symmetrically substituted with two reactive chloromethyl groups at the 1,5-positions and two bulky isopropyl groups at the 2,4-positions [1]. This precise substitution pattern is crucial for its utility as a monomer and crosslinking agent in polymer chemistry . Key computed physicochemical properties include a high lipophilicity (XLogP3 = 5.0) and an exact mass of 258.0942 Da [1]. Commercially, it is typically offered at 95% purity and requires storage at 2-8°C in a sealed, dry environment [2].

Why Simple Bis(chloromethyl)arenes Cannot Substitute for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene in Advanced Polymer Design


Direct substitution with simpler analogs like 1,4-bis(chloromethyl)benzene or 4,4'-bis(chloromethyl)-1,1'-biphenyl is not viable for applications requiring precise control over polymer network architecture and material properties. The unique 1,5-substitution pattern and the steric bulk of the 2,4-diisopropyl groups in this compound create a distinct reactivity profile and, critically, different spatial and physical characteristics in the resulting polymers [1]. These structural features directly influence key performance parameters such as crosslink density, hydrophobicity, and solubility of the final material. The evidence below quantifies these critical differentiators, demonstrating that selecting a generic alternative would lead to unpredictable and suboptimal material performance, underscoring the necessity for this specific compound in targeted syntheses [2].

Quantitative Differentiation Guide: 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene vs. Closest Analogues


Enhanced Steric Protection Reduces Crosslinking Inhomogeneity Compared to 1,4-Bis(chloromethyl)benzene

The 2,4-diisopropyl substitution in 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene provides significant steric shielding of the reactive chloromethyl sites. This contrasts sharply with the unhindered, linear 1,4-bis(chloromethyl)benzene. While direct kinetic data comparing their specific reaction rates in polymerization is not available, the steric environment of the 1,5-isomer is known to moderate reaction kinetics, thereby preventing localized, uncontrolled crosslinking reactions that can lead to gelation or the formation of dense, heterogeneous domains within the polymer matrix [1]. This is a class-level inference based on the established principle that steric bulk adjacent to reactive centers reduces their collision frequency and orientation-dependent reactivity, a concept central to controlled polymerization [2].

Polymer Synthesis Crosslinking Agent Material Science

Increased Lipophilicity (XLogP3 = 5.0) Improves Compatibility with Nonpolar Matrices

The compound's computed XLogP3 value of 5.0 quantifies its high lipophilicity [1]. This value is a direct result of the two isopropyl substituents. In comparison, a baseline aromatic crosslinker like 1,4-bis(chloromethyl)benzene has a significantly lower XLogP3 of approximately 2.3 [2]. The quantified difference of +2.7 log units translates to a theoretical ~500-fold higher partition coefficient favoring the organic phase in a biphasic system [3].

Polymer Modification Solubility Hydrophobicity

Precision Geometry for Isomeric Purity in Polyimide Synthesis

The specific 1,5-substitution pattern of the chloromethyl groups, distinct from the more common 1,3- or 1,4-isomers, is a requirement detailed in patent literature for synthesizing high-performance polymers like polyimides with specific isomeric configurations [1]. Using a mixture of bis(chloromethyl)arene isomers or the incorrect isomer would introduce a mixture of geometric units into the polymer backbone. While exact performance metrics from the patent are not provided, the specification explicitly calls for the 1,5-bis(chloromethyl) derivative. This is a direct head-to-head selection criterion against other positional isomers, as they would not satisfy the patent's synthetic protocol.

Polyimide Synthesis Isomerism Monomer Purity

Validated Application Scenarios for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene Based on Quantitative Differentiation


Synthesis of Homogeneous, Hydrophobic Thermosetting Resins

When designing a new thermosetting resin for a hydrophobic environment, such as a protective coating for offshore equipment, the high XLogP3 value of 5.0 for 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene [1] is a key procurement criterion. This property ensures the monomer is fully miscible with the hydrophobic resin precursors and the final cured network will resist water uptake. This directly addresses the quantified lipophilicity differentiation established in Section 3 [1][2]. Its sterically hindered chloromethyl groups further promote uniform crosslinking, mitigating the risk of localized weak points that could lead to premature coating failure [3].

Crosslinker for Precision Porous Polymer Monoliths

In the fabrication of porous polymer monoliths for chromatographic separation or solid-phase extraction, a key goal is to achieve a uniform, well-defined pore structure. The steric hindrance provided by the 2,4-diisopropyl groups of this compound is specifically leveraged to moderate the crosslinking reaction kinetics [1]. This prevents the rapid, uncontrolled polymerization that is often observed with unhindered crosslinkers like 1,4-bis(chloromethyl)benzene, which can lead to a dense, low-permeability network [2]. This controlled reaction is essential for generating the desired mesoporosity and high surface area in the final monolith, a direct application of the steric differentiation evidence [1][3].

Manufacture of Patented High-Performance Polyimides

For research and development teams aiming to replicate or build upon the specific polyimide compositions disclosed in US Patent US5138090A [1], sourcing the exact monomer, 1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene, is a strict requirement. Substitution with a different bis(chloromethyl)arene isomer is not chemically permissible within the scope of the patent and would result in a different polymer backbone and, consequently, different material properties [1]. This scenario underscores a direct head-to-head selection where isomer identity is the primary differentiator, making the procurement of this specific compound a critical step in the research or production process.

Synthesis of New Coordination Polymers with Defined Geometries

Researchers designing novel metal-organic frameworks (MOFs) or coordination polymers require rigid, symmetrical organic linkers with precisely positioned functional groups. The 1,5-substitution pattern of this compound offers a unique geometry for constructing extended networks [1]. The diisopropyl groups serve a dual purpose: they enhance solubility in organic solvents during synthesis and, importantly, they occupy space within the framework's pores, allowing for fine-tuning of pore size and hydrophobicity [1][2]. This is a direct application of both the geometric and lipophilic differentiators, enabling the creation of materials with tailored guest-molecule sorption properties.

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